N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium

Descripción

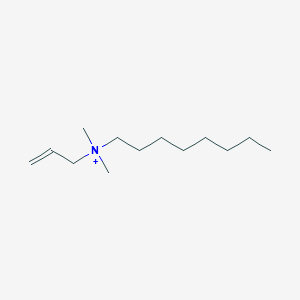

N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium: is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial applications. The compound has a molecular formula of C13H28N and is characterized by its long alkyl chain and a prop-2-en-1-yl group attached to the nitrogen atom.

Propiedades

IUPAC Name |

dimethyl-octyl-prop-2-enylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOLFYHAIWZNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562358 | |

| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754146-89-9 | |

| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with an alkyl halide, such as octyl bromide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and improves the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium can undergo oxidation reactions, particularly at the prop-2-en-1-yl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the double bond in the prop-2-en-1-yl group.

Substitution: this compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of this compound oxide.

Reduction: Formation of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-amine.

Substitution: Formation of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-ol.

Aplicaciones Científicas De Investigación

Chemistry: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, the compound is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of genetic material into cells.

Industry: this compound is used in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, disrupting its structure and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents by cells.

Comparación Con Compuestos Similares

- N,N-Dimethyl-N-(prop-2-en-1-yl)hexan-1-aminium

- N,N-Dimethyl-N-(prop-2-en-1-yl)decan-1-aminium

- N,N-Dimethyl-N-(prop-2-en-1-yl)dodecan-1-aminium

Comparison: N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant properties compared to shorter or longer alkyl chain analogs. The prop-2-en-1-yl group also contributes to its reactivity and versatility in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.